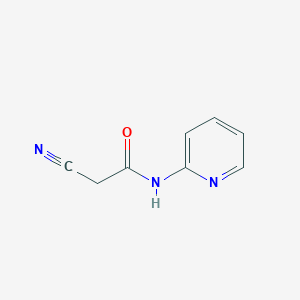

2-cyano-N-(pyridin-2-yl)acetamide

Description

Contextualization within Cyanoacetamide and Pyridine (B92270) Chemistry Frameworks

To fully appreciate the utility of 2-cyano-N-(pyridin-2-yl)acetamide, it is essential to understand its constituent chemical frameworks: cyanoacetamide and pyridine.

The cyanoacetamide core is a polyfunctional organic scaffold. tubitak.gov.tr It is characterized by a nitrile (-C≡N) group and an amide (-C(O)NH-) group, separated by a methylene (B1212753) (-CH₂-) bridge. This arrangement confers a unique reactivity profile. The methylene protons are acidic and readily abstracted, making this position a potent nucleophile for various condensation and addition reactions. tubitak.gov.tr The nitrile and carbonyl groups, on the other hand, are electrophilic centers. tubitak.gov.tr Cyanoacetamide derivatives are recognized as crucial synthons in the creation of a wide array of biologically significant heterocyclic systems, including pyridines, pyrimidines, thiazoles, and pyrazoles. ekb.eg

The pyridine framework is a fundamental six-membered aromatic heterocycle containing one nitrogen atom. This nitrogen atom imparts basic properties to the ring and influences its electronic characteristics. Pyridine and its derivatives are ubiquitous in nature and are core components of many pharmaceuticals, agrochemicals, and other functional materials. ekb.egperiodikos.com.br The presence of the pyridine ring in a molecule can significantly influence its biological activity and physicochemical properties.

The combination of these two frameworks in this compound results in a molecule with multiple reactive sites, poised for further chemical elaboration. The pyridine ring is attached to the amide nitrogen, creating a structure that serves as a versatile precursor in synthetic organic chemistry.

Significance as a Pivotal Intermediate in Organic Transformations

The true value of this compound lies in its role as a pivotal intermediate for constructing more complex molecular architectures. Organic chemists utilize such building blocks to assemble novel compounds with specific, targeted functions. Cyanoacetamide derivatives, in general, are highly valued for their ability to participate in cyclization and multicomponent reactions, leading to the efficient synthesis of diverse heterocyclic libraries. ekb.egresearchgate.net

The reactivity of the active methylene group in this compound allows it to react with a wide range of electrophiles. For instance, cyanoacetamide derivatives are known to react with reagents like elemental sulfur and a ketone (cycloheptanone) to form substituted aminothiophene derivatives. researchgate.net They can also undergo condensation with aldehydes and ketones in reactions such as the Knoevenagel condensation.

Research has demonstrated that N-arylcyanoacetamides are used as starting materials for a variety of nitrogen-containing heterocycles. ekb.eg For example, they can react with benzylidene malononitrile (B47326) to yield highly functionalized pyridine derivatives. ekb.eg This highlights the potential of this compound to serve as a precursor for novel, complex heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. ekb.egperiodikos.com.br The strategic placement of the pyridine ring and the reactive cyanoacetamide moiety provides a powerful tool for synthetic chemists to explore new chemical space.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-pyridin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-4-8(12)11-7-3-1-2-6-10-7/h1-3,6H,4H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEKHNOMXFPLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351655 | |

| Record name | 2-Cyano-N-(pyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90004-06-1 | |

| Record name | 2-Cyano-N-(pyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Cyano N Pyridin 2 Yl Acetamide and Analogues

Direct Synthetic Routes to 2-Cyano-N-(pyridin-2-yl)acetamide

The most straightforward and widely employed method for the synthesis of this compound is the direct cyanoacetylation of pyridin-2-amine and its derivatives.

Cyanoacetylation of Pyridin-2-amine Derivatives

This approach involves the reaction of a pyridin-2-amine with a cyanoacetylating agent, such as ethyl cyanoacetate or cyanoacetic acid. researchgate.nettubitak.gov.tr The reaction is typically a nucleophilic acyl substitution where the amino group of the pyridine (B92270) ring attacks the carbonyl carbon of the cyanoacetylating agent, leading to the formation of an amide bond and the release of a small molecule, such as ethanol or water.

The general reaction can be represented as follows:

Scheme 1: General reaction for the cyanoacetylation of pyridin-2-amine.

Different reaction conditions have been explored to optimize the yield and purity of the final product. These variations often involve changes in solvent, temperature, and the use of catalysts.

General Principles in Cyanoacetamide Synthesis Relevant to the Compound

The synthesis of this compound is a specific example of the broader class of reactions used to form cyanoacetamides. Understanding these general principles is crucial for adapting and optimizing the synthesis for this particular compound and its analogues.

Reaction of Amines with Cyanoacetate Derivatives

The condensation of amines with cyanoacetate derivatives, most commonly ethyl cyanoacetate, is a fundamental method for forming cyanoacetamides. researchgate.net This reaction can often be carried out under neat (solvent-free) conditions or in the presence of a solvent. The choice of conditions can significantly impact the reaction rate and yield. For instance, solvent-free reactions by simply mixing the amine and methyl cyanoacetate have been reported to be experimentally simple and result in the formation of the product, which can then be filtered.

Optimization of Reaction Conditions and Solvent Systems

The efficiency of cyanoacetamide synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include:

Temperature: Many cyanoacetamide syntheses are conducted at elevated temperatures to increase the reaction rate. However, some reactions can proceed efficiently at room temperature.

Solvent: While some reactions are performed neat, various solvents can be employed. The choice of solvent can influence the solubility of reactants and the reaction pathway. Common solvents include ethanol.

Catalyst: The use of a catalyst is not always necessary but can be beneficial. For example, sodium ethoxide has been used as a catalyst in the reaction of primary amines with ethyl cyanoacetate in ethanol.

Below is an interactive data table summarizing the synthesis of various cyanoacetamide derivatives, illustrating the impact of different reaction conditions.

| Amine Reactant | Cyanoacetylating Agent | Solvent | Conditions | Yield (%) | Reference |

| Substituted Anilines | Ethyl Cyanoacetate | None | Reflux, 2h | 53-75 | mdpi.com |

| 4-(aminomethyl)pyridine | Methyl Cyanoacetate | None | 20°C, 4h | 87.7 | evitachem.com |

| Primary Amines | Ethyl Cyanoacetate | Ethanol | Room Temperature, catalytic NaOEt | 85-90 | researchgate.net |

| Secondary Amine | Ethyl Cyanoacetate | Ethanol | Room Temperature, 24h | 37 (incomplete) | researchgate.net |

| Aromatic Amines | Ethyl Cyanoacetate | None | 150°C | Not specified | tubitak.gov.tr |

Advanced Synthetic Approaches for Analogous Pyridine-Containing Cyanoacetamides

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.comresearchgate.netnih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov

For the synthesis of pyridine-containing cyanoacetamides and their derivatives, microwave irradiation can be particularly effective. For example, the condensation of N-substituted cyanoacetamides with acetylacetone to form pyridone derivatives has been successfully carried out using microwave irradiation. researchgate.net This method is considered environmentally benign due to its efficiency and often solvent-free or reduced solvent conditions. mdpi.comnih.gov

A study on the synthesis of highly functionalized N-alkylated pyridines utilized microwave irradiation in a three-component reaction of aldehydes, N-alkyl-2-cyanoacetamides, and malononitrile (B47326) in ethanol with potassium carbonate as a base. This approach highlights the potential of microwave-assisted synthesis for creating complex pyridine derivatives in a one-pot tandem process. mdpi.com

The following table presents a comparison of conventional and microwave-assisted synthesis for a specific pyridone derivative.

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 5 h | 72 |

| Microwave Irradiation | Not specified | 93 |

This data clearly demonstrates the significant improvement in yield achieved through microwave-assisted synthesis for this class of compounds.

Chemical Reactivity and Transformation Pathways of 2 Cyano N Pyridin 2 Yl Acetamide

Fundamental Reactivity Profile of the Cyanoacetamido Moiety

The cyanoacetamido portion of the molecule is polyfunctional, possessing several reactive centers that can act as either electron-pair donors (nucleophiles) or electron-pair acceptors (electrophiles). tubitak.gov.tr This dual reactivity is central to its utility as a building block for more complex chemical structures. researchgate.net

The distribution of electron density within the 2-cyano-N-(pyridin-2-yl)acetamide molecule gives rise to distinct reactive sites. The molecule contains two primary nucleophilic centers and two primary electrophilic centers. ekb.egtubitak.gov.tr

The principal nucleophilic sites are the active methylene (B1212753) group (-CH2-) and the amide nitrogen (-NH-). ekb.egtubitak.gov.tr The electrophilic character is concentrated at the carbon atom of the cyano group (-C≡N) and the carbonyl carbon of the amide function (-C=O). ekb.eg The relative reactivity of these sites often dictates the outcome of a chemical transformation. Generally, the active methylene carbon is a more potent nucleophile than the amide nitrogen. tubitak.gov.tr Among the electrophilic sites, the cyano carbon is typically more reactive towards nucleophiles than the carbonyl carbon. tubitak.gov.tr

| Reactive Center | Type | Description of Reactivity |

|---|---|---|

| Active Methylene Carbon (-CH₂-) | Nucleophilic | The primary site of nucleophilic attack due to the acidity of the adjacent protons. ekb.egtubitak.gov.tr |

| Amide Nitrogen (-NH-) | Nucleophilic | Possesses a lone pair of electrons, allowing it to act as a nucleophile, though generally less reactive than the methylene carbon. tubitak.gov.tr |

| Cyano Carbon (-C≡N) | Electrophilic | Highly susceptible to nucleophilic addition due to the polarization of the carbon-nitrogen triple bond. evitachem.comcymitquimica.com |

| Amide Carbonyl Carbon (-C=O) | Electrophilic | An electrophilic center that can be attacked by strong nucleophiles. ekb.eg |

The methylene group (-CH2-) in this compound is flanked by two strong electron-withdrawing groups: the cyano group and the acetamido carbonyl group. This positioning significantly increases the acidity of the methylene protons, making this an "active methylene" group. tubitak.gov.tr This enhanced acidity is a cornerstone of the compound's reactivity, allowing for easy deprotonation by a base to form a stabilized carbanion.

This carbanion is a potent nucleophile and is central to many of the compound's synthetic applications. researchgate.net It readily participates in a variety of condensation and substitution reactions. ekb.egtubitak.gov.tr For instance, it can be utilized as a key intermediate in the synthesis of diverse heterocyclic compounds such as thiazoles, pyrazoles, thiophenes, and pyridazines. sapub.org The reactivity of the active methylene group allows it to react with a wide range of electrophiles, leading to the formation of new carbon-carbon bonds and facilitating the construction of complex molecular scaffolds.

Derivatization Strategies and Reaction with Diverse Chemical Reagents

The multiple reactive sites on this compound allow for a wide array of derivatization strategies. Reactions can be selectively targeted to the cyano group, the active methylene group, or the amide nitrogen, depending on the chosen reagents and reaction conditions.

The cyano group is a key electrophilic center in the molecule. The carbon atom of the nitrile is electron-deficient and thus susceptible to attack by nucleophiles. evitachem.comchemistrysteps.com This reactivity enables transformations such as nucleophilic additions and substitutions, which are fundamental to modifying the molecule's structure. cymitquimica.com

The cyano group in cyanoacetamide derivatives can undergo nucleophilic substitution, where a nucleophile displaces the cyanide ion. evitachem.com This type of reaction is facilitated by the electrophilic nature of the nitrile carbon. In related compounds, the cyano group has been shown to be displaced by various nucleophiles, including amines and alcohols, often in the presence of a base. evitachem.com Research on other activated pyridine (B92270) systems has also demonstrated that the cyano group can be substituted by nitrogen, oxygen, and sulfur nucleophiles under appropriate conditions. researchgate.net

| Nucleophile | Reagent Example | Potential Product Type |

|---|---|---|

| Oxygen Nucleophile | Alcohols (e.g., Ethanol) | Imidate Ester derivative |

| Nitrogen Nucleophile | Amines (e.g., Alkylamines) | Amidine derivative |

| Sulfur Nucleophile | Thiols (e.g., Alkylthiols) | Thioimidate derivative |

The nitrogen atom of the acetamide (B32628) group in this compound is a nucleophilic center due to the presence of a lone pair of electrons. ekb.egtubitak.gov.tr While it is generally considered less nucleophilic than the carbanion formed at the active methylene position, it can participate in chemical reactions under specific conditions. tubitak.gov.tr Its reactivity is tempered by the delocalization of the lone pair into the adjacent carbonyl group, which reduces its electron-donating ability.

Reactions involving the acetamide nitrogen typically require conditions that enhance its nucleophilicity, such as deprotonation with a strong base to form an amidate anion. This anion can then react with various electrophiles. Potential transformations, based on the general reactivity of secondary amides, could include N-alkylation or N-acylation, although these reactions would have to compete with the more facile reactions at the active methylene site.

Reactions Involving the Pyridine Moiety

The pyridine ring in this compound is a key structural feature that influences its chemical behavior. As a six-membered aromatic heterocycle containing a nitrogen atom, the pyridine moiety has a distinct reactivity profile. The nitrogen atom is nucleophilic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene due to the electron-withdrawing effect of the nitrogen atom.

The presence of the cyanoacetamide substituent on the pyridine ring further modifies its reactivity. The substituent can influence the position of electrophilic attack and may also participate in intramolecular reactions. For instance, 2-cyanopyridine derivatives, which share the core structure of the pyridine moiety in the title compound, are known to enable N-terminal cysteine bioconjugation under aqueous and mild conditions. rsc.org This reactivity is enhanced in 2-cyanopyridines bearing electron-withdrawing groups. rsc.org

Furthermore, the pyridine nitrogen can act as a directing group in certain reactions. For example, in the context of other pyridine derivatives, the nitrogen atom can direct metallation to the ortho position, which can then be followed by reaction with an electrophile. While specific studies on this compound are limited in this context, the general reactivity patterns of 2-substituted pyridines suggest potential for various transformations at the pyridine ring.

Condensation Reactions with Carbonyl Compounds

The active methylene group in this compound, situated between the electron-withdrawing cyano and amide groups, is a key site for reactivity, particularly in condensation reactions with carbonyl compounds such as aldehydes and ketones. wikipedia.org These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.

One of the most prominent examples of this reactivity is the Knoevenagel condensation. This reaction involves the nucleophilic addition of the active methylene compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

The products of these condensation reactions, arylidene cyanoacetamide derivatives, are valuable intermediates in the synthesis of a wide range of heterocyclic compounds and are recognized for their potential applications in medicinal chemistry and materials science. periodikos.com.brperiodikos.com.br The general scheme for the Knoevenagel condensation of a cyanoacetamide derivative is depicted below:

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Aldehyde/Ketone | Weak Base (e.g., piperidine, trimethylamine) | α,β-Unsaturated cyanoacrylamide |

The Knoevenagel condensation of this compound with various aldehydes and ketones leads to a diverse array of derivatives with extended conjugation. periodikos.com.br The reaction mechanism involves the initial deprotonation of the active methylene group by a mild base to form a carbanion. periodikos.com.br This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting intermediate subsequently undergoes dehydration to afford the stable α,β-unsaturated product. periodikos.com.br

For example, the reaction of 2-cyanoacetamide with 6-nitroveratraldehyde in the presence of piperidine as a catalyst yields 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide. chemspider.com Similarly, condensation with various aromatic aldehydes can produce a series of arylidene derivatives in high yields. periodikos.com.brperiodikos.com.br These derivatives are often crystalline solids and can be characterized by various spectroscopic techniques. The presence of electron-donating groups on the aromatic aldehyde can enhance the electrophilicity of the carbonyl carbon, facilitating the condensation process. periodikos.com.br

These Knoevenagel condensation products serve as versatile precursors for the synthesis of various heterocyclic systems. For instance, they can undergo Michael addition reactions with nucleophiles, followed by cyclization, to generate polysubstituted pyridines and other related heterocycles. researchgate.net

Reactions with Isothiocyanates and Haloacyl Chlorides

The nucleophilic character of the active methylene group and the amide nitrogen in this compound allows for reactions with electrophilic reagents such as isothiocyanates and haloacyl chlorides.

The reaction of cyanoacetamide derivatives with isothiocyanates typically leads to the formation of thiourea derivatives. researchgate.net For instance, the reaction of cyanoacetamide with benzoyl isothiocyanate yields a thiourea derivative where the isothiocyanate has added to the active methylene group. researchgate.net This reaction highlights the nucleophilicity of the active methylene carbon. These thiourea derivatives are valuable intermediates for the synthesis of various sulfur- and nitrogen-containing heterocycles like thiazoles and pyridines. researchgate.net Isothiocyanates themselves are versatile synthetic intermediates used in the preparation of a wide range of bioactive compounds. rsc.orgchemrxiv.org

Haloacyl chlorides, such as chloroacetyl chloride, are another class of electrophiles that can react with this compound. The reaction can occur at either the amide nitrogen or the active methylene carbon. Nucleophilic substitution of the chlorine atom in chloroacetamide derivatives by various nucleophiles is a common synthetic strategy. researchgate.net

Reactions with Diazo Compounds and Hydrazines

This compound and its derivatives can participate in reactions with diazo compounds and hydrazines to form various heterocyclic structures.

The reaction of cyanoacetamide derivatives with diazonium salts can lead to the formation of hydrazone derivatives, which can subsequently be cyclized to form pyrazole derivatives. researchgate.net For example, coupling of a diazonium salt with a malononitrile (B47326) derivative (which is structurally related to the reactive part of cyanoacetamide) can produce a hydrazono-malononitrile, which upon reaction with hydrazine, yields a 3,5-diaminopyrazole derivative. researchgate.net

Hydrazine and its derivatives are common reagents for the synthesis of nitrogen-containing heterocycles. The reaction of Knoevenagel condensation products of cyanoacetamides with hydrazine hydrate can lead to the formation of pyrazole derivatives through a Michael addition followed by cyclization. researchgate.netresearchgate.net For instance, the benzylidenecyanoacetamide derivative reacts with hydrazine hydrate in the presence of a catalytic amount of piperidine to produce a pyrazole derivative. researchgate.net

Diazo compounds are also versatile reagents in organic synthesis. While specific reactions with this compound are not extensively detailed, the general reactivity of diazo compounds with active methylene compounds suggests the possibility of cycloaddition or insertion reactions. Multicomponent reactions involving diazo reagents are a powerful tool for the synthesis of complex heterocyclic systems. nih.gov

Gewald Reaction Conditions and Applications

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes. wikipedia.orgnih.gov This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or another active methylene nitrile, such as this compound, in the presence of elemental sulfur and a base. wikipedia.orgnih.govresearchgate.net

The reaction mechanism is understood to begin with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated intermediate. wikipedia.org This is followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product. wikipedia.org Microwave irradiation has been shown to be beneficial for improving reaction yields and reducing reaction times. wikipedia.org

Typical Gewald Reaction Conditions:

| Component | Role | Example |

|---|---|---|

| Carbonyl Compound | Electrophile | Ketone or Aldehyde |

| Active Methylene Nitrile | Nucleophile | This compound |

| Sulfur | Reactant | Elemental Sulfur |

| Base | Catalyst | Morpholine, Triethylamine |

The 2-aminothiophene products of the Gewald reaction are important building blocks in medicinal chemistry, as they are bioisosteres of anthranilic acid and are found in numerous bioactive compounds. nih.gov This reaction is valued for its operational simplicity and the ability to generate molecular diversity from readily available starting materials. nih.govresearchgate.net For instance, the reaction of cyanoacetamide compounds with cycloheptanone and elemental sulfur under reflux conditions yields thiophene derivatives. researchgate.net

Oxidation and Reduction Pathways

The functional groups present in this compound, namely the cyano group, the amide, and the pyridine ring, can undergo both oxidation and reduction reactions under appropriate conditions.

Oxidation: Oxidizing agents can transform the various functional groups within the molecule. For a similar compound, 2-cyano-N-(pyridin-4-ylmethyl)acetamide, oxidation with agents like potassium permanganate or hydrogen peroxide can lead to the formation of carboxylic acids or ketones. evitachem.com The specific outcome of the oxidation would depend on the strength of the oxidizing agent and the reaction conditions. The pyridine ring itself is generally resistant to oxidation, but under harsh conditions, it can be cleaved.

Reduction: Reduction of this compound can also lead to a variety of products. The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. evitachem.com The amide carbonyl group can also be reduced to a methylene group under strong reducing conditions. The pyridine ring can be reduced to a piperidine ring via catalytic hydrogenation, although this typically requires more forcing conditions than the reduction of the cyano group. Sodium borohydride is a milder reducing agent that could potentially reduce an intermediate imine or a more activated carbonyl group without affecting the pyridine ring or the cyano group. evitachem.com

These oxidation and reduction pathways provide routes to a range of new derivatives with different functional groups and potential applications.

Applications As a Synthetic Precursor and Heterocyclic Scaffold

General Utility in Heterocyclic Synthesis

2-Cyano-N-(pyridin-2-yl)acetamide serves as a readily available and cost-effective starting material for the synthesis of numerous heterocyclic compounds. tubitak.gov.tr The presence of both electrophilic and nucleophilic centers within the same molecule makes it a valuable synthon. tubitak.gov.tr The active methylene (B1212753) group, flanked by the electron-withdrawing cyano and carbonyl groups, is easily deprotonated to form a nucleophilic carbanion, which can participate in various condensation and addition reactions. Concurrently, the cyano and carbonyl groups can act as electrophilic sites, reacting with a range of dinucleophiles to form diverse ring systems. tubitak.gov.tr This dual reactivity allows for the construction of five- and six-membered heterocycles, as well as fused heterocyclic systems. tubitak.gov.trresearchgate.net Its utility extends to the synthesis of pyridines, pyrimidines, pyrazoles, thiazoles, and thiophenes, among others. tubitak.gov.trdocumentsdelivered.com The pyridine (B92270) moiety within the molecule can also influence the reactivity and properties of the resulting heterocyclic products.

Synthesis of Five-Membered Heterocyclic Systems

The application of this compound as a precursor for the synthesis of five-membered heterocyclic rings is well-documented, leading to the formation of pyrazoles, thiazoles, thiophenes, imidazoles, and thiadiazoles.

Pyrazole moieties are a cornerstone in medicinal chemistry, and this compound provides a convenient entry point for their synthesis. A common strategy involves the reaction of the acetamide (B32628) with hydrazine derivatives. researchgate.net For instance, condensation of this compound with hydrazine hydrate can lead to the formation of aminopyrazole derivatives. researchgate.netchim.it The reaction typically proceeds through an initial condensation followed by an intramolecular cyclization. Variations in the hydrazine reactant (e.g., using substituted hydrazines) allow for the introduction of different substituents on the pyrazole ring, leading to a diverse library of compounds. researchgate.netchim.it

Another synthetic route involves the prior conversion of this compound into an intermediate that is more reactive towards hydrazines. For example, treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) can yield an enaminonitrile intermediate, which readily cyclizes with hydrazine to afford pyrazole derivatives. researchgate.net Diazotization of this compound with diazonium salts can also produce arylhydrazono intermediates, which can then be cyclized to form pyrazole systems. sapub.org

| Precursor | Reagent | Resulting Heterocycle |

| This compound | Hydrazine hydrate | Aminopyrazole derivatives |

| This compound | Substituted hydrazines | Substituted pyrazole derivatives |

| This compound derived enaminonitrile | Hydrazine | Pyrazole derivatives |

| Arylhydrazono derivative of this compound | - | Pyrazole derivatives |

The synthesis of thiazole derivatives from this compound often involves reactions with sulfur-containing reagents. A prevalent method is the reaction with phenyl isothiocyanate in the presence of a base, which forms a thiocarbamoyl intermediate. sapub.org This intermediate can then undergo cyclization with α-halocarbonyl compounds, such as chloroacetyl chloride or bromoacetone, to yield thiazole derivatives. sapub.org The active methylene group of the starting acetamide is key to the initial condensation with the isothiocyanate.

Another approach involves the reaction of this compound with elemental sulfur and an active methylene compound, although this is more commonly associated with thiophene synthesis, it can be adapted for thiazoles under specific conditions. Furthermore, reaction with thioglycolic acid can also lead to the formation of thiazolidinone derivatives. ekb.eg

| Reagent 1 | Reagent 2 | Resulting Heterocycle |

| Phenyl isothiocyanate | Chloroacetyl chloride | Thiazole derivative |

| Phenyl isothiocyanate | Bromoacetone | Thiazole derivative |

| Thioglycolic acid | - | Thiazolidinone derivative |

The Gewald synthesis is a classical and efficient method for the preparation of aminothiophenes, and this compound is an excellent substrate for this reaction. researchgate.net This multicomponent reaction typically involves the condensation of the acetamide, an α-carbonyl compound (aldehyde or ketone), and elemental sulfur in the presence of a basic catalyst such as morpholine or triethylamine. researchgate.net The reaction proceeds through the formation of a Knoevenagel condensation product between the acetamide and the carbonyl compound, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the highly substituted 2-aminothiophene derivative. The versatility of the Gewald reaction allows for the synthesis of a wide range of thiophene derivatives by varying the carbonyl component. researchgate.net

| Reagent 1 | Reagent 2 | Catalyst | Resulting Heterocycle |

| Aldehyde/Ketone | Elemental Sulfur | Morpholine/Triethylamine | 2-Aminothiophene derivative |

While less common than the synthesis of other five-membered rings, this compound can be utilized in the synthesis of imidazole and benzoimidazole derivatives. The synthesis of imidazoles can be achieved through multi-step reaction sequences. For instance, reaction with appropriate reagents can lead to the formation of an intermediate that can be cyclized to form the imidazole ring. nih.gov

For the synthesis of benzoimidazoles, a common strategy involves the condensation of this compound with o-phenylenediamine or its derivatives. ekb.eg This reaction typically requires heating and may be facilitated by a catalyst. The reaction proceeds via the formation of an amidine intermediate, which then undergoes intramolecular cyclization to furnish the benzoimidazole scaffold.

| Reagent | Resulting Heterocycle |

| o-Phenylenediamine | Benzoimidazole derivative |

The synthesis of 1,3,4-thiadiazole derivatives from this compound often proceeds through a thiosemicarbazide intermediate. This can be achieved by reacting the acetamide with thiosemicarbazide itself or by first converting the cyano group into a thioamide and then reacting with a hydrazine. A more direct route involves the reaction of this compound with phenyl isothiocyanate to form a thiocarbamoyl derivative, which can then be cyclized with hydrazonoyl chlorides to furnish 1,3,4-thiadiazole derivatives. sapub.org This method provides a regioselective route to polysubstituted thiadiazoles.

| Reagent 1 | Reagent 2 | Resulting Heterocycle |

| Phenyl isothiocyanate | Hydrazonoyl chlorides | 1,3,4-Thiadiazole derivative |

Synthesis of Six-Membered Heterocyclic Systems

The reactivity of this compound, particularly the active methylene group flanked by the cyano and carbonyl groups, makes it an ideal starting material for synthesizing various six-membered heterocycles. This section details its application in constructing pyridine, pyrimidine, oxazine, pyridazine, coumarin, and dihydropyridine rings.

Pyridine Derivatives

The synthesis of substituted pyridine derivatives is a cornerstone of heterocyclic chemistry due to their prevalence in pharmaceuticals and agrochemicals. This compound serves as a versatile C3 synthon in various strategies for pyridine ring formation.

One common approach involves the reaction of the corresponding (E)-N-(pyridin-2-yl)-2-cyanoacrylamide (formed by Knoevenagel condensation of this compound with an aldehyde) with a malononitrile (B47326) derivative. This Michael addition and subsequent cyclization, followed by elimination of hydrogen cyanide, yields highly substituted N-pyridylpyridinone derivatives. tubitak.gov.tr

Another strategy involves the reaction of this compound with α,β-unsaturated ketones (chalcones). The reaction proceeds via a Michael-type addition of the active methylene group to the chalcone, followed by intramolecular cyclization and dehydration or dehydrogenation to afford 3-cyano-2-pyridone derivatives.

Furthermore, reaction with ketene dithioacetals in the presence of a base like potassium carbonate in DMF can also yield pyridine-2-one derivatives. tubitak.gov.tr These methods provide access to a variety of polysubstituted pyridines and pyridones, which are valuable scaffolds in medicinal chemistry. tubitak.gov.trresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type |

|---|---|---|---|

| (E)-N-pyridyl-2-cyanoacrylamide | Malononitrile | Piperidine/Ethanol | N-Pyridylpyridinone |

| N-Aryl-2-cyanoacetamide | Benzylidene malononitrile | Basic medium | 1,4-Dihydropyridine-3,5-dicarbonitrile |

| 2-Cyanoacetamide derivative | Acrylonitrile derivative | Basic medium | Pyridine-2-one |

Pyrimidine Derivatives

Pyrimidine rings are fundamental components of nucleic acids and numerous biologically active molecules. This compound is a valuable precursor for pyrimidine synthesis, typically through condensation reactions with compounds containing a urea, thiourea, or amidine fragment.

For instance, the reaction of an arylidenecyanoacetamide derivative (prepared from this compound and an aromatic aldehyde) with urea or thiourea in refluxing ethanol with a catalytic amount of piperidine leads to the formation of 2-oxo- or 2-thioxopyrimidine derivatives, respectively. researchgate.net The reaction involves an initial Michael addition followed by cyclization and dehydration.

Additionally, fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, can be synthesized. This often involves the initial formation of a 2-aminopyridine-3-carbonitrile derivative from the cyanoacetamide precursor, which then undergoes cyclization with reagents like formamide or acyl chlorides to build the fused pyrimidine ring. nih.govnih.gov These synthetic routes are crucial for generating compounds with potential applications in medicinal chemistry, including as kinase inhibitors. nih.gov

| Cyanoacetamide Derivative | Reagent | Conditions | Product Type |

|---|---|---|---|

| Arylidenecyanoacetamide | Urea | Ethanol, Piperidine, Reflux | 2-Oxopyrimidine |

| Arylidenecyanoacetamide | Thiosemicarbazide | Ethanol, Piperidine, Reflux | 2-Thioxopyrimidine |

| 2-Aminonicotinonitrile derivative | Formamide | Reflux | Pyrido[2,3-d]pyrimidine |

Oxazine Derivatives

The synthesis of oxazine derivatives from cyanoacetamides is also documented. For example, N-substituted-2-cyanoacetamides can react with phenacyl bromide to form an intermediate which, upon treatment with hydroxylamine hydrochloride, cyclizes to yield a 2H-1,2-oxazine-5-carboxamide derivative. researchgate.net

Another route involves the reaction of 2-cyano-N-(naphthalen-1-yl)acetamide with nitrosonaphthol compounds in boiling ethanol with a piperidine catalyst, affording naphthoxazine structures. researchgate.net These reactions demonstrate the utility of the cyanoacetamide scaffold in constructing six-membered rings containing both oxygen and nitrogen atoms.

| Cyanoacetamide Derivative | Reagents | Conditions | Product Type |

|---|---|---|---|

| N-Octadecyl-2-cyanoacetamide | 1. Phenacyl bromide, Et3N, Ethanol, Reflux 2. Hydroxylamine hydrochloride, Na2CO3, DMF, Reflux | Stepwise reaction and cyclization | 2H-1,2-Oxazine-5-carboxamide |

| 2-Cyano-N-(naphthalen-1-yl)acetamide | 1-Nitroso-2-naphthol or 2-Nitroso-1-naphthol | Ethanol, Piperidine, Reflux | Naphthoxazine |

Pyridazine Derivatives

Pyridazine and its fused derivatives are important heterocyclic systems with a range of biological activities. This compound can be utilized in their synthesis. A notable method involves the reaction of ethyl 2-arylhydrazono-3-oxobutanoates with N-substituted-2-cyanoacetamides. This reaction can yield pyridazinedione derivatives. researchgate.net

Another approach involves the construction of a pyridopyridazine scaffold. This can be achieved by first synthesizing a 3-cyano-pyridine-2,6-dione from an N-arylcyanoacetamide and an acetoacetate ester. Subsequent azo coupling and a one-pot conversion with dimethylformamide dimethylacetal (DMFDMA) leads to the formation of pyridopyridazine-dione derivatives. mdpi.com

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| Ethyl 2-arylhydrazono-3-oxobutanoate | 2-Cyano-N-(4-methylphenyl)acetamide | - | Pyridazinedione |

| 4-Methyl-3-cyano-pyridine-2,6-dione (from N-arylcyanoacetamide) | 1. Phenyldiazonium salt 2. DMFDMA | Stepwise reaction and cyclization | Pyridopyridazine-6,8-dione |

Coumarin Derivatives

Coumarins (2H-chromen-2-ones) are a widespread class of natural products known for their diverse biological properties. The synthesis of coumarin derivatives often utilizes the Knoevenagel condensation. This compound can serve as the active methylene component in this reaction.

The condensation of this compound with salicylaldehyde or its substituted derivatives, typically in the presence of a base like piperidine or in acetic anhydride with sodium acetate, leads to the formation of the coumarin ring. researchgate.net Depending on the reaction conditions, either the 3-(N-(pyridin-2-yl)carbamoyl)-2-oxochromene or the corresponding 2-iminochromene can be formed. The imino derivative can be subsequently hydrolyzed to the coumarin. ekb.eg

| Cyanoacetamide Derivative | Reagent | Conditions | Product |

|---|---|---|---|

| 2-Cyano-N-arylacetamide | Salicylaldehyde | Acetic acid, Reflux | 2-Iminochromene-3-carboxamide |

| 2-Cyanoacetamide | 2-Hydroxy-1-naphthaldehyde | Acetic anhydride, Sodium acetate | Benzochromen-2-one |

| 2-Cyanoacetamide | 2-Hydroxy-1-naphthaldehyde | Ethanol, Ammonium acetate | 2-Iminobenzochromene |

Dihydropyridine Derivatives

1,4-Dihydropyridines (1,4-DHPs) are a class of compounds famous for their application as calcium channel blockers. wikipedia.orgthermofisher.com The classical method for their synthesis is the Hantzsch pyridine synthesis. wikipedia.orgdrugfuture.com This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. organic-chemistry.org

A modification of the Hantzsch synthesis allows for the use of cyanoacetamide derivatives in place of one or both of the β-ketoester components. The reaction of an aldehyde, an active methylene compound like ethyl acetoacetate, this compound, and a nitrogen donor (e.g., ammonium acetate) would proceed via Knoevenagel condensation and Michael addition intermediates to form the 1,4-dihydropyridine ring. This approach offers a route to asymmetrically substituted dihydropyridines bearing a cyano and a carbamoyl group on the ring, which can be further functionalized.

| Component 1 | Component 2 | Component 3 | Nitrogen Source | Product Type |

|---|---|---|---|---|

| Aldehyde | β-Ketoester | This compound | Ammonia/Ammonium Acetate | Asymmetrically substituted 1,4-Dihydropyridine |

Synthesis of Fused Heterocyclic Systems

Synthesis of Fused Heterocyclic Systems

Triazolotriazine Derivatives

While specific examples detailing the synthesis of triazolotriazine derivatives directly from this compound are not extensively documented in readily available literature, a plausible synthetic route can be proposed based on established cyanoacetamide chemistry. The active methylene group in this compound can be coupled with diazonium salts to form hydrazono intermediates. These intermediates are key precursors for the synthesis of fused 1,2,4-triazine rings. Subsequent intramolecular cyclization, potentially involving the cyano or amide group, could lead to the formation of a triazolotriazine scaffold. This general approach is a known method for constructing fused nitrogen-containing heterocycles. nih.gov

Table 1: Plausible Synthesis of Triazolotriazine Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product Class |

| This compound | Aryl diazonium salt | Basic medium (e.g., Pyridine) | Hydrazono intermediate |

| Hydrazono intermediate | Acid/Base catalyst, Heat | Intramolecular cyclization | Triazolotriazine derivative |

Pyrido[1,2-a]pyrimidine Derivatives

The synthesis of pyrido[1,2-a]pyrimidine derivatives from this compound has been described. This transformation can be achieved through a multi-step, one-pot reaction involving aldehydes. The reaction of N-(pyridin-2-yl)-2-cyanoacetamide with an aldehyde like 3-methylbutanal in the presence of a base such as piperidine can furnish a (pyrido[1,2-a]pyrimidin-3-yl)oct-2-enamide derivative. This process is believed to proceed through a sequence of reactions including an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular heterocyclization, showcasing a domino reaction strategy.

Table 2: Synthesis of Pyrido[1,2-a]pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product Class |

| This compound | 3-Methylbutanal | Piperidine | Ethanol, 20°C | (Pyrido[1,2-a]pyrimidin-3-yl)oct-2-enamide derivative |

Thiazolidine Derivatives

This compound serves as a precursor for thiazolidine derivatives, specifically thiazolidinones. A general and effective method involves a multi-component reaction strategy. The reaction of the cyanoacetamide with an isothiocyanate, such as phenyl isothiocyanate, in the presence of a base like potassium hydroxide, forms a potassium salt intermediate. This intermediate can then be treated in situ with an α-halo carbonyl compound, for example, chloroacetyl chloride, to induce cyclization and yield a 2-ylidene-thiazolidinone derivative. This synthesis leverages the reactivity of the active methylene group to build the five-membered thiazolidine ring.

Table 3: Synthesis of Thiazolidine Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Class |

| This compound | Phenyl isothiocyanate | Chloroacetyl chloride | 1. KOH, DMF2. Stirring | 2-(5-oxo-3-phenylthiazolidin-2-ylidene)acetamide derivative |

Pyrazolo[3,4-b]pyridine Derivatives

The pyrazolo[3,4-b]pyridine core is a significant scaffold in medicinal chemistry. While many syntheses start from pre-formed pyrazoles, it is chemically feasible to construct the pyrazole ring onto the pyridine moiety of this compound. One common strategy to form pyrazoles from active methylene compounds is through a hydrazone intermediate. The this compound could first be coupled with a diazonium salt to yield a 2-arylhydrazono derivative. Subsequent treatment with a base could then induce cyclization between the hydrazone and the cyano group to form the fused 3-aminopyrazolo[3,4-b]pyridine ring system.

Table 4: Plausible Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

| Step | Reactants | Conditions | Intermediate/Product Class |

| 1 | This compound, Aryl diazonium salt | Cold (0-5°C), Pyridine | 2-Arylhydrazono-2-cyano-N-(pyridin-2-yl)acetamide |

| 2 | Hydrazono intermediate | Base-catalyzed cyclization | 3-Amino-pyrazolo[3,4-b]pyridine derivative |

Furo[2,3-b]pyridine Derivatives

Furo[2,3-b]pyridines are another class of heterocyclic compounds that can potentially be synthesized from this compound. A standard method for synthesizing furan rings from active methylene precursors is the reaction with α-haloketones. The synthesis would involve the alkylation of the active methylene group of this compound with an α-haloketone (e.g., phenacyl bromide) in the presence of a base. The resulting intermediate can then undergo an intramolecular cyclization, often under acidic or basic conditions, to close the furan ring, yielding a furo[2,3-b]pyridine derivative. This pathway is a variation of the Feist-Benary furan synthesis.

Table 5: Plausible Synthesis of Furo[2,3-b]pyridine Derivatives

| Step | Reactants | Conditions | Intermediate/Product Class |

| 1 | This compound, α-Haloketone | Basic medium (e.g., NaOEt) | Alkylated intermediate |

| 2 | Alkylated intermediate | Acid or Base catalyst | 3-Amino-furo[2,3-b]pyridine derivative |

Thiazolo[3,2-a]pyrimidine Derivatives

The thiazolo[3,2-a]pyrimidine skeleton is a prominent fused heterocyclic system. A plausible, though multi-step, synthetic route starting from this compound can be envisioned. A common strategy for building this scaffold involves a pyrimidine-2-thione intermediate. The initial step would involve the condensation of this compound with an appropriate reagent, such as an α,β-unsaturated ketone in the presence of thiourea (a variation of the Biginelli reaction), to construct a dihydropyrimidine-2-thione ring fused to the existing pyridine. This intermediate could then be reacted with an α-haloacetyl compound (e.g., chloroacetic acid or a substituted 2-bromo-1-phenylethanone) to alkylate the sulfur atom, followed by an acid-catalyzed intramolecular cyclodehydration to yield the final thiazolo[3,2-a]pyrimidine derivative.

Table 6: Plausible Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

| Step | Reactants | Conditions | Intermediate/Product Class |

| 1 | This compound, α,β-Unsaturated ketone, Thiourea | Acid catalyst (e.g., HCl) | Dihydropyrimidine-2-thione derivative |

| 2 | Dihydropyrimidine-2-thione intermediate, α-Haloacetyl compound | Base, then Acid (e.g., PPA), Heat | Thiazolo[3,2-a]pyrimidine derivative |

Triazolo[1,5-a]pyrimidine Derivatives

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, including the medicinally important triazolo[1,5-a]pyrimidine scaffold. The synthetic strategy typically involves a two-step process: initial conversion of this compound to a reactive intermediate, followed by cyclocondensation with an appropriate aminotriazole.

A common and efficient method to activate the methylene group of this compound is through the formation of an enamine intermediate. Reaction of this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a high-boiling solvent such as xylene leads to the formation of 2-cyano-3-(dimethylamino)-N-(pyridin-2-yl)acrylamide arkat-usa.org. This enamine is a versatile building block for the subsequent construction of the triazolopyrimidine ring system.

The synthesis of the key enamine intermediate is summarized in the table below:

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| This compound | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Xylene | Reflux | 2-Cyano-3-(dimethylamino)-N-(pyridin-2-yl)acrylamide | 75 | arkat-usa.org |

The subsequent cyclocondensation of the resulting 2-cyano-3-(dimethylamino)-N-(pyridin-2-yl)acrylamide with 3-amino-1,2,4-triazole is expected to proceed to furnish the triazolo[1,5-a]pyrimidine core. This type of reaction is well-established for analogous enaminonitriles. For instance, the reaction of (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide with 1,2,4-aminotriazole has been reported to yield the corresponding triazolo[4,3-a]pyrimidine derivative, which is a known isomer of the more thermodynamically stable triazolo[1,5-a]pyrimidine and can often be rearranged to it under the reaction conditions or during workup.

The general reaction scheme for the synthesis of N-(pyridin-2-yl)- arkat-usa.orgnih.govnih.govtriazolo[1,5-a]pyrimidine-7-carboxamide derivatives from this compound is depicted below:

Scheme 1: Synthesis of N-(pyridin-2-yl)- arkat-usa.orgnih.govnih.govtriazolo[1,5-a]pyrimidine-7-carboxamide

arkat-usa.org nih.govnih.govtriazolo[1,5-a]pyrimidine-7-carboxamide" src="https://i.imgur.com/image.png"/>

Step 1: Formation of the enamine intermediate. Step 2: Cyclocondensation with 3-amino-1,2,4-triazole.

This synthetic route highlights the utility of this compound as a readily available starting material for accessing complex heterocyclic structures like triazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry and drug discovery.

Theoretical and Computational Investigations

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of 2-cyano-N-(pyridin-2-yl)acetamide has been a subject of interest in understanding its reactivity and potential applications. Central to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (Eg), is a crucial parameter for determining molecular reactivity. A smaller energy gap generally implies higher reactivity, facilitating efficient charge transfer within the molecule. researchgate.net

Reactivity descriptors derived from conceptual Density Functional Theory (DFT) provide further insights. These descriptors, including ionization potential and electron affinity, help to characterize the molecule's activity. For instance, a lower ionization potential indicates the ease with which an electron can be removed from the HOMO. materialsciencejournal.org The electrophilicity index is another useful descriptor that quantifies the molecule's ability to accept electrons. materialsciencejournal.org

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the properties of this compound and its analogs.

DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly used to determine the optimal molecular geometry of cyanoacetamide derivatives. tandfonline.comresearchgate.net These calculations provide detailed information on bond lengths and bond angles. materialsciencejournal.org For instance, in a related compound, the C-N bond length of the amino group was found to be different from that of the nitro group, highlighting the influence of different functional groups on the molecular structure. materialsciencejournal.org The planarity of the amide unit and the dihedral angles between the amide plane and the aromatic rings are also critical aspects revealed by these calculations. researchgate.net

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-H | 1.0809 - 1.0945 | C15–C14–C17 | -0.00392 (deviation) |

| C-C | 1.3466 - 1.5339 | H51–C33–H52 | 0.102987 (deviation) |

| C-N (amino) | 1.362 | N12–N11–C16-C15 | -0.04192 (deviation) |

| C-N (nitro) | 1.4779 | ||

| C=O | 1.2116 | ||

| C≡N | 1.1591 | ||

| Data derived from a study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. materialsciencejournal.orgdergipark.org.tr |

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions and charge delocalization, which contribute to molecular stability. dergipark.org.tr This analysis provides information on the distribution of natural charges on different atoms within the molecule.

Intramolecular charge transfer (ICT) is a key process that can be investigated using computational methods. amanote.commpg.de The electronic characteristics of molecules, including charge transfer between atoms, can be elucidated through HOMO-LUMO studies. tandfonline.comtandfonline.com The spatial separation of HOMO and LUMO energy levels upon light absorption can promote ICT, which is crucial for various applications. researchgate.net

Tautomerism Studies

Tautomerism, the phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is a significant aspect of the chemistry of this compound and its analogs.

N-(pyridin-2-yl)acylamides, including this compound, can theoretically exist in three tautomeric forms: the acylamino (lactam) form, the hydroxyimino (lactim) form, and the acylimino form. psu.edu Experimental studies, such as those using NMR spectroscopy, have been crucial in determining the predominant tautomeric form in solution. psu.edursc.org For N-(pyridin-2-yl)acetamide, it has been demonstrated that it exists almost entirely in the acylamino (lactam) form in various solvents. psu.edursc.org The stability of different tautomers is influenced by factors like the solvent and the nature of substituents on the pyridine (B92270) ring. nih.gov For instance, the introduction of a chloro-substituent on a pyridone ring can shift the equilibrium towards the lactim form. nih.gov

Computational methods, particularly DFT, have been employed to model the tautomeric equilibria of pyridine-containing amides. researchgate.net These studies involve calculating the relative energies, Gibbs free energies, and entropies of the different tautomers to predict their relative stabilities and the equilibrium constants between them. researchgate.net Theoretical calculations for N-(pyridin-2-yl)acetamide have supported the experimental findings that the acylamino form is the most stable. researchgate.net The preference for the formation of the more stable tautomer can be consistent with theoretical calculations. koreascience.kr Such computational models are valuable tools for understanding the factors that govern tautomeric preferences in these systems.

| Tautomeric Form | Description |

| Acylamino (Lactam) | The predominant and most stable form. researchgate.netpsu.edu |

| Hydroxyimino (Lactim) | A less stable tautomeric form. psu.edu |

| Acylimino | Another possible, less stable tautomeric form. psu.edu |

| Information based on studies of N-(pyridin-2-yl)acetamide. researchgate.netpsu.edu |

Solvent Effects on Tautomeric Stability

The tautomerism of N-acylaminopyridines, including this compound, is a subject of considerable interest due to its implications for the molecule's chemical reactivity and biological activity. The compound can theoretically exist in several tautomeric forms, primarily the acylamino (amide) form and the hydroxyimino (enol) form. Computational and experimental studies on analogous compounds provide a framework for understanding the solvent's role in the tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) studies on the parent compound, N-(pyridin-2-yl)acetamide, have demonstrated that it predominantly exists in the acylamino (amide) tautomeric form in various solvents, including [2H]chloroform, [2H]acetone, and [2H]benzene. nih.gov This stability of the amide form is a common feature for many a-acylamino-N-heterocycles where the acyl group is not strongly electron-withdrawing. nih.gov

Theoretical investigations on related systems, such as 2- and 4-pyridones, have shown that increasing the polarity of the medium generally increases the population of the lactam (amide) form. nih.gov This is because polar solvents can stabilize the more polar tautomer through dipole-dipole interactions or hydrogen bonding. For instance, in β-diketone systems, polar solvents tend to stabilize the keto tautomer over the enol form. orientjchem.org This stabilization is often attributed to the disruption of intramolecular hydrogen bonds in the enol form and the formation of more favorable intermolecular hydrogen bonds with the solvent. orientjchem.orgresearchgate.net

In the case of this compound, the presence of the electron-withdrawing cyano group can influence the electronic properties of the acetamide (B32628) side chain, but the fundamental principles of solvent-tautomer interactions are expected to remain consistent. The stability of a particular tautomer in a given solvent is determined by the interplay of solute-solvent interactions. The polarizable continuum model (PCM) is a common computational method used to evaluate these solvent effects. nih.gov

Table 1: Predicted Tautomeric Stability of Related Amide Systems in Different Environments

| Compound/System | Environment | Most Stable Tautomer | Computational/Experimental Method |

| N-(pyridin-2-yl)acetamide | [2H]chloroform, [2H]acetone, [2H]benzene | Acylamino (Amide) | NMR Spectroscopy nih.gov |

| 2-Pyridone | Gas Phase | Lactim (slight prevalence) | BHandHLYP/6-311+G(d,p) nih.gov |

| 2-Pyridone | Polar Solvent | Lactam (Amide) | BHandHLYP/6-311+G(d,p) nih.gov |

| 8-Aminopurine | Water | N7H | Computational Study |

| 3-phenyl-2,4-pentanedione | Polar Solvents | Keto | DFT (b3lyp/6-31+g(d)) orientjchem.org |

This table presents data on related compounds to infer the potential behavior of this compound.

Molecular Docking Studies of Derivatives and Analogues

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to understand the interactions between a ligand and its protein target. While specific docking studies on this compound derivatives are limited in the available literature, studies on other cyanoacetamide derivatives provide valuable insights into the potential binding modes and energies.

Ligand-Protein Interaction Analysis

Molecular docking studies on derivatives such as 2-cyano-N-cyclopropylacetamide (2CCPA) and 2-cyano-N-(1-phenylethyl)acetamide (2CPEA) have been performed against various protein receptors to identify potential ligand-protein interactions. tandfonline.comresearchgate.net These interactions are crucial for the stability of the ligand-protein complex and are typically dominated by hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, in a study involving 2CCPA and 2CPEA, docking simulations revealed hydrogen bond interactions between the ligands and the amino acid residues of the protein's active site. tandfonline.com The amide and cyano groups of the cyanoacetamide scaffold are key functional groups that can participate in hydrogen bonding. The pyridyl nitrogen of this compound and its derivatives can also act as a hydrogen bond acceptor.

In another study on a bipyridine carboxamide derivative, molecular docking with the colchicine (B1669291) binding site of tubulin showed significant interactions that could contribute to the inhibition of tubulin polymerization. ulakbim.gov.tr This highlights the potential of the broader class of N-pyridinyl amides in targeting specific protein binding sites.

Prediction of Binding Energies and Mechanisms

The binding energy, often expressed in kcal/mol, is a key output of molecular docking simulations that estimates the binding affinity between a ligand and a protein. A lower binding energy generally indicates a more stable ligand-protein complex.

In the docking studies of 2-cyano-N-cyclopropylacetamide (2CCPA) and 2-cyano-N-(1-phenylethyl)acetamide (2CPEA) against a panel of protein receptors, the predicted binding energies were found to be -5.8 kcal/mol and -7.5 kcal/mol, respectively, for the best-ranked poses. tandfonline.comresearchgate.net These values suggest favorable binding of these cyanoacetamide derivatives to the selected protein targets. The Lamarckian genetic algorithm, as implemented in software like AutoDock, is a commonly used search algorithm for exploring the conformational space of the ligand and identifying the optimal binding pose with the minimum binding energy. scbt.com

The prediction of binding energies helps in ranking potential drug candidates and in understanding the mechanism of action at a molecular level. For instance, the binding mode and energy can elucidate how a small molecule might inhibit an enzyme by blocking its active site.

Table 2: Predicted Binding Energies of Cyanoacetamide Derivatives with Protein Receptors

| Compound | Protein Target(s) | Predicted Binding Energy (kcal/mol) | Key Interactions |

| 2-cyano-N-cyclopropylacetamide (2CCPA) | Various (e.g., 1H23, 1QXK) | -5.8 | Hydrogen Bonds tandfonline.comresearchgate.net |

| 2-cyano-N-(1-phenylethyl)acetamide (2CPEA) | Various (e.g., 1ZXM, 3PTA) | -7.5 | Hydrogen Bonds tandfonline.comresearchgate.net |

| (E)-2-cyano-N,3-diphenylacrylamide | Not specified | Not specified | Hydrogen Bonds, Hydrophobic Interactions scbt.com |

This table presents data on derivatives of cyanoacetamide to illustrate the application of molecular docking in predicting binding affinities.

Evaluation of Antimicrobial Properties

The antimicrobial potential of scaffolds related to this compound has been an area of significant research interest, with studies exploring their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Activity

Derivatives of this compound have been investigated for their antibacterial properties. For instance, a series of new hybrid compounds incorporating 2-mercaptobenzothiazole and various aryl amines, including a pyridine ring, have been synthesized and evaluated. nih.gov Several of these derivatives exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Notably, some of these synthesized compounds showed promising activity against all tested strains. nih.gov

In a separate study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized and their antibacterial activities were assessed. One derivative, in particular, demonstrated high effectiveness, which was attributed to the presence of a methoxy group in its structure. This compound showed significant activity against Gram-negative species, with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL on Proteus mirabilis and 64 μg/mL on Klebsiella pneumoniae.

Furthermore, research on 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide, a structural isomer of the titular compound, has led to the synthesis of new heterocyclic compounds. These derivatives were screened for their antimicrobial activity, with some showing marked effects while others displayed moderate antimicrobial properties. sapub.org

Table 1: Antibacterial Activity of Selected 2-Mercaptobenzothiazole Acetamide Derivatives

| Compound | Test Organism | Activity | Reference |

| 2b | E. coli, S. typhi, S. aureus, B. subtilus | Promising activity against all strains | nih.gov |

| 2c | E. coli, S. typhi, S. aureus, B. subtilus | Promising activity against all strains | nih.gov |

| 2i | E. coli, S. typhi, S. aureus, B. subtilus | Maximum activity against all bacterial strains | nih.gov |

Antifungal Activity

The antifungal potential of derivatives related to this compound has also been a focus of scientific inquiry. A study on N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides revealed significant antifungal properties. researchgate.net The synthesized compounds were tested against Candida albicans and Aspergillus niger, and the results indicated that they possessed better antifungal activity than the reference drug, fluconazole. researchgate.net One derivative was particularly active against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 0.224 mg/mL, while another showed high activity against Aspergillus niger with an MIC of 0.190 mg/mL. researchgate.net

Additionally, novel pyridine and thiadiazole scaffolds synthesized from a derivative of 2-cyanoacetamide demonstrated antifungal activity against tested fungi, with MIC values generally in the range of 100-500 µg/mL. periodikos.com.br

Table 2: Antifungal Activity of Selected [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives

| Compound | Fungal Strain | MIC (mg/mL) | Reference |

| 5d | Candida albicans | 0.224 | researchgate.net |

| 2b | Aspergillus niger | 0.190 | researchgate.net |

Insecticidal Activity Studies

The investigation into the insecticidal properties of this compound derivatives has yielded promising results, particularly for agricultural applications. A study focusing on 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized form, 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide, demonstrated their effectiveness against the cowpea aphid, Aphis craccivora. cerist.dzresearchgate.netuniv-eloued.dzperiodikos.com.br

The bioassay results for these compounds against nymphs of the cowpea aphid showed LC50 values of 0.192 and 0.841 ppm, respectively, after 24 hours of treatment. cerist.dzuniv-eloued.dz The efficacy increased after 48 hours, with LC50 values of 0.041 and 0.095 ppm, respectively. cerist.dzuniv-eloued.dz Against adult cowpea aphids, the LC50 values after 24 hours were 1.233 and 2.949 ppm, which improved to 0.142 and 0.270 ppm after 48 hours. cerist.dzuniv-eloued.dz

In another study, N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized derivative also showed potent insecticidal activity against Aphis craccivora. After 24 hours, the LC50 values against nymphs were 0.029 and 0.040 ppm, respectively, which were more effective than the reference insecticide acetamiprid (LC50 of 0.045 ppm). aun.edu.eg After 48 hours, the LC50 values for these compounds were 0.006 and 0.007 ppm, comparable to acetamiprid's LC50 of 0.006 ppm. aun.edu.eg Against adult aphids, the LC50 values after 24 hours were 0.149 and 0.183 ppm, and after 48 hours, they were 0.017 and 0.022 ppm, again showing greater or comparable activity to acetamiprid. aun.edu.eg

Furthermore, research on functionalized pyridine derivatives has identified compounds with high insecticidal bioactivity against Aphis craccivora, with some derivatives showing LC50 values as low as 0.080 mg/L. nih.gov

Table 3: Insecticidal Activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Derivatives against Aphis craccivora

| Compound | Life Stage | Exposure Time (hours) | LC50 (ppm) | Reference |

| 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Nymph | 24 | 0.192 | cerist.dzuniv-eloued.dz |

| 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Nymph | 48 | 0.041 | cerist.dzuniv-eloued.dz |

| 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Adult | 24 | 1.233 | cerist.dzuniv-eloued.dz |

| 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Adult | 48 | 0.142 | cerist.dzuniv-eloued.dz |

| 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Nymph | 24 | 0.841 | cerist.dzuniv-eloued.dz |

| 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Nymph | 48 | 0.095 | cerist.dzuniv-eloued.dz |

| 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Adult | 24 | 2.949 | cerist.dzuniv-eloued.dz |

| 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Adult | 48 | 0.270 | cerist.dzuniv-eloued.dz |

| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Nymph | 24 | 0.029 | aun.edu.eg |

| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Nymph | 48 | 0.006 | aun.edu.eg |

| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Adult | 24 | 0.149 | aun.edu.eg |

| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Adult | 48 | 0.017 | aun.edu.eg |

| 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Nymph | 24 | 0.040 | aun.edu.eg |

| 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Nymph | 48 | 0.007 | aun.edu.eg |

| 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Adult | 24 | 0.183 | aun.edu.eg |

| 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Adult | 48 | 0.022 | aun.edu.eg |

Research into Potential Anti-Cancer/Antiproliferative Activities of Derivatives

The antiproliferative properties of derivatives of this compound and related structures have been evaluated against various human cancer cell lines, revealing their potential as anticancer agents.

A novel series of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives were synthesized and tested for their cytotoxic activities. cu.edu.eg Two compounds from this series showed the most active cytotoxicity against prostate (PC3) and liver (HepG2) cancer cells. cu.edu.eg These compounds were found to induce apoptosis and have anti-metastatic and anti-angiogenic effects. cu.edu.eg

In another study, a series of 2-phenyl-N-(pyridin-2-yl)acetamides were investigated for their antiproliferative activity. nih.gov Certain compounds from this series were screened against human epithelial kidney cancer cell line A498, human prostate cancer cell line PC-3, and human glioblastoma cell line U-87MG, where they demonstrated interesting activity warranting further exploration. nih.gov

Research on 1′H-spiro-pyridine derivatives has shown that the presence of a cyano group at the C3 position of the pyridine ring enhanced antiproliferative activity against the Caco-2 cell line, with an IC50 value of 7.83 ± 0.50 μM. nih.gov Furthermore, a review of pyridine derivatives highlighted that the presence and position of -OMe, -OH, -C=O, and -NH2 groups can enhance their antiproliferative activity. nih.gov

Table 4: Antiproliferative Activity of Selected Pyridine Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivative 11 | PC3, HepG2 | Most active in series | cu.edu.eg |

| N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivative 12 | PC3, HepG2 | Most active in series | cu.edu.eg |

| 1′H-spiro-indoline-3,4′-pyridine derivative 7 (with cyano group) | Caco-2 | 7.83 ± 0.50 | nih.gov |

| 3'-(ethyl carboxylate)-2-oxo-1′H spiro-indoline-3,4′-pyridine 8 | Caco-2 | 13.61 ± 1.20 | nih.gov |

| Doxorubicin (Reference) | Caco-2 | 12.49 ± 1.10 | nih.gov |

Investigation of Other Pharmacological Activities of Related Scaffolds

Beyond the aforementioned activities, derivatives of this compound have been explored for other pharmacological properties, most notably for their potential as antitubercular agents.

Antitubercular Properties

The search for new treatments for tuberculosis has led to the investigation of various heterocyclic compounds, including those related to this compound. A series of 2-phenyl-N-(pyridin-2-yl)acetamides were screened for their antimycobacterial activity, with one compound showing a promising Minimum Inhibitory Concentration (MIC) of 15.625 μg/mL against Mycobacterium tuberculosis H37Ra. nih.gov

In a study of fluorinated chalcones and their 2-aminopyridine-3-carbonitrile derivatives, several compounds exhibited significant antitubercular activity. nih.gov One compound containing an indole scaffold was found to be the most potent, with an MIC value of 8 μM, which is comparable to broad-spectrum antibiotics. nih.gov The study suggested that 2-aminopyridine-3-carbonitrile derivatives are promising lead molecules for the development of new antitubercular drugs. nih.gov

Furthermore, research on 2-(quinolin-4-yloxy)acetamides, which share structural similarities, has identified compounds with potent antitubercular activity. nih.gov Modifications to the quinoline ring were shown to significantly influence the antitubercular efficacy, with some derivatives exhibiting MIC values as low as 0.17 μM. nih.gov

Table 5: Antitubercular Activity of Selected Related Scaffolds

| Compound/Derivative Class | M. tuberculosis Strain | MIC | Reference |

| 2-phenyl-N-(pyridin-2-yl)acetamide (compound 12) | H37Ra | 15.625 μg/mL | nih.gov |

| 2-aminopyridine-3-carbonitrile derivative (compound 40) | H37Rv | ~8 μM | nih.gov |

| 2-aminopyridine-3-carbonitrile derivative (compound 50) | H37Rv | 16 μM | nih.gov |

| 2-amino-4H-pyran-3-carbonitrile derivative (compound 60) | H37Rv | 16 μM | nih.gov |

| 2-(quinolin-4-yloxy)acetamide derivative (9f) | H37Rv | 0.17 μM | nih.gov |

Unveiling the Therapeutic Potential: A Closer Look at this compound Derivatives

Derivatives of the chemical compound this compound are emerging as a versatile scaffold in medicinal chemistry, with researchers investigating their potential across a spectrum of therapeutic areas. This article delves into the burgeoning research on the biological activities of these derivatives, focusing on their antiulcer, antineoplastic, antitumor, antiviral, carbonic anhydrase inhibitory, and indoleamine-2,3-dioxygenase 1 (IDO1) inhibitory properties.

Coordination Chemistry and Material Science Applications

Ligand Behavior in Coordination Complexes

2-Cyano-N-(pyridin-2-yl)acetamide exhibits diverse ligand behavior, primarily acting as a bridging ligand in the formation of coordination complexes. Its ability to coordinate with metal ions is attributed to the presence of multiple donor sites: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the cyano group, and the oxygen atom of the acetamide (B32628) group. This multifunctional nature allows it to link metal centers in various ways, leading to the formation of one-dimensional, two-dimensional, or three-dimensional structures.

The coordination can occur through different modes. For instance, the pyridine nitrogen and the cyano nitrogen can coordinate to different metal ions, creating a bridging effect. Alternatively, the acetamide group can also participate in coordination, further increasing the structural diversity of the resulting complexes. The specific coordination mode is often influenced by factors such as the choice of metal ion, the reaction conditions, and the presence of other co-ligands.

Formation of Coordination Polymers with Transition Metals

A significant area of research involving this compound is its use in the synthesis of coordination polymers with transition metals. evitachem.com Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The introduction of amide-bridged polypyridine ligands, such as this compound, into metal-carboxylate systems has proven to be an effective strategy for tuning the architectures and functionalities of these materials. rsc.org

Interactive Table: Examples of Coordination Polymers with Amide-Bridged Polypyridine Ligands

| Metal Ion | Co-Ligand System | Resulting Structure Type | Reference |

| Cd(II)/Ni(II) | quinolin-8-amine, cyano | One-dimensional chain | researchgate.net |

| Co(II) | 8-aminoquinoline, azide | One-dimensional chain | researchgate.net |

| Ni(II) | adamantane-1,3-dicarboxylate, N-(pyridin-3-yl)isonicotinamide | Layered (4,4) grid | researchgate.net |

| Cu(II), Mn(II), Zn(II) | 3-(2′,4′-dicarboxylphenoxy)phthalic acid, 2,2′-bipyridine | 2D metal-organic networks | mdpi.com |

Potential in Materials Science Applications (e.g., Gas Storage, Catalysis)

The coordination polymers and metal-organic frameworks (MOFs) derived from this compound and its analogues are gaining attention for their potential applications in materials science. evitachem.com The porous nature of some of these materials makes them candidates for applications such as gas storage. The ability to trap gas molecules within the pores of the material is a key feature for this application.